5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzofuran moiety at position 5, a methyl group at position 4, and a thiol (-SH) group at position 3. The thiol group enables tautomerism (thiol ↔ thione) and serves as a site for hydrogen bonding or redox activity, critical for biological interactions .
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(12-13-11(14)16)9-6-7-4-2-3-5-8(7)15-9/h2-6H,1H3,(H,13,16) |
InChI Key |
ZQKYOQNEFBJNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol
General Synthetic Strategy
The synthesis of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol typically follows a multi-step process involving:
- Formation of hydrazide intermediates from benzofuran carboxylic acid derivatives.
- Cyclization with carbon disulfide and hydrazine hydrate to form the 1,2,4-triazole-3-thiol ring.
- Introduction of the methyl group at the 4-position of the triazole ring.
- Functionalization with the benzofuran moiety at the 5-position.
Stepwise Synthesis
Step 1: Preparation of Benzofuran-2-carboxylic Acid Hydrazide
- Starting from benzofuran-2-carboxylic acid, esterification is performed using Fischer esterification with methanol under reflux conditions (~76 °C for 3–4 hours) to yield the methyl ester.
- The methyl ester is then reacted with hydrazine hydrate in methanol under reflux to obtain the corresponding benzofuran-2-carboxylic acid hydrazide.
Step 2: Formation of 1,2,4-Triazole-3-thiol Core
- The hydrazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide or sodium hydroxide to form a potassium hydrazinecarbodithioate intermediate.
- Subsequent cyclization is induced by heating with hydrazine hydrate, leading to the formation of the 4-amino-5-benzofuran-2-yl-1,2,4-triazole-3-thiol.
Step 3: Methylation at the 4-Position
- The 4-amino group on the triazole ring is methylated using methyl iodide or methyl sulfate under basic conditions to yield the 4-methyl derivative.
- Alternatively, methylation can be achieved by introducing methyl isothiocyanate during the cyclization step.
Step 4: Purification and Isolation
Representative Synthetic Scheme
Yields are approximate and based on literature analogs of 1,2,4-triazole-3-thiol derivatives bearing benzofuran substituents.
Alternative Synthetic Routes
- Some studies report the direct reaction of benzofuran-2-carboxylic acid hydrazide with methyl isothiocyanate in alkaline methanol at elevated temperatures (~225 °C) to form the triazole-thiol ring with methyl substitution in a one-pot process.
- Other methods include the use of isothiocyanates and hydrazinecarbothioamides under basic conditions to cyclize into the triazole-thiol framework.
- The use of substituted hydrazinecarbothioamides derived from benzofuran precursors can also facilitate the synthesis of the target compound via dehydrative cyclization.
Analytical Data and Characterization
The synthesized 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the methyl group at the 4-position (~δ 2.0–2.5 ppm) and aromatic protons of benzofuran (δ 6.5–8.0 ppm).
- Infrared Spectroscopy (IR): Presence of thiol (–SH) stretching vibrations around 2550–2600 cm^-1 and triazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound.
- Elemental Analysis: Consistent with the calculated C, H, N, and S percentages.
- Melting Point: Typically in the range of 180–220 °C depending on purity and substituents.
Summary Table of Preparation Methods
The preparation of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol involves classical heterocyclic synthesis techniques centered on hydrazide intermediates and cyclization with carbon disulfide and hydrazine hydrate. The methyl group introduction at the 4-position of the triazole ring can be achieved either during cyclization or via post-cyclization methylation. The choice of method depends on the desired yield, purity, and available starting materials. The compound's synthesis is well-supported by literature on 1,2,4-triazole-3-thiol derivatives, with reliable yields and reproducible protocols.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products are often characterized by their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a chemical compound featuring a benzofuran ring fused with a 1,2,4-triazole ring, and a thiol group. It has a molecular weight of 231.27366 g/mol . This compound is part of a broader class of benzofuran derivatives, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which can be enhanced by the incorporation of a triazole ring.
Scientific Research Applications
The applications of this compound in scientific research stem from its unique structural and chemical properties. The presence of the methoxy group influences its biological activity and chemical reactivity, making it a versatile scaffold for further modifications to enhance its therapeutic potential. Studies suggest that it can modulate enzyme activity and disrupt cellular processes, with potential to inhibit the function of specific proteins involved in cancer progression, leading to reduced cell proliferation.
Structurally related compounds have been explored for various biological activities:
- Antimicrobial Activity: Benzofuran derivatives are recognized for their antimicrobial properties.
- Anticancer Activity: These compounds have demonstrated potential in disrupting cancer progression.
- Anti-inflammatory Properties: The benzofuran structure contributes to anti-inflammatory effects.
The table below shows the structural differences and unique properties of related compounds:
| Compound | Structural Differences | Unique Properties |
|---|---|---|
| 5-(5-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol | Chlorine substituent instead of methoxy | Different electronic properties due to chlorine |
| 5-(7-Hydroxybenzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol | Hydroxy group instead of methoxy | Increased polarity and potential hydrogen bonding |
| 5-(7-Methylbenzofuran-2-yl)-1,2,4-triazole-3-thiol | Methyl substituent instead of methoxy | Variation in hydrophobicity affecting biological interactions |
Mechanism of Action
The mechanism of action of 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol (Ib)
- Structural Differences : Replaces benzofuran with a simpler furan ring.
- Tautomerism : Exhibits thiol-thione equilibrium, favoring the thione form in polar solvents .
- Biological Activity : Demonstrates moderate antimicrobial and cytotoxic properties, though less potent than benzofuran analogs due to reduced aromatic interactions .
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol
- Structural Differences : Features a trifluoromethyl (-CF₃) group (electron-withdrawing) and a nitrobenzylidene imine.
5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structural Differences : Substituted with a 4-benzyloxyphenyl group at position 5 and a phenyl group at position 4.
- Physicochemical Properties : Increased molecular weight and steric bulk may reduce solubility but enhance binding to hydrophobic targets.
- Biological Activity : Similar compounds show antimicrobial activity, though substituent size impacts bioavailability .
4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol Derivatives
- Structural Differences: Amino group at position 4 and phenyl at position 5.
- Electronic Effects: The amino group (-NH₂) is electron-donating, increasing triazole ring basicity.
- Biological Activity: Antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), suggesting the amino group enhances target engagement .
Key Comparison Metrics
Discussion of Substituent Effects
- Benzofuran vs.
- Methyl Group (Position 4): Increases lipophilicity (higher LogP vs. amino or hydroxyl analogs), favoring passive diffusion across cell membranes.
- Thiol Group : The -SH group’s redox activity and tautomerism may contribute to antioxidant or enzyme-inhibitory effects, though this requires validation .
Biological Activity
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran ring fused with a triazole ring, characterized by the following molecular properties:
- Molecular Formula : C₁₁H₉N₃OS
- Molecular Weight : 231.27 g/mol
- CAS Number : [specific CAS number not provided in the sources]
The incorporation of the thiol group enhances its reactivity and biological potential, while the benzofuran moiety is known for its role in various biological activities including antimicrobial and anticancer effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was evaluated for its effects on Hep-G2 liver cancer cells using the MTT assay, revealing notable anti-proliferative activity. The results indicated a substantial reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|---|
| This compound | Hep-G2 | 100 | 11.72 ± 0.53 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that benzofuran derivatives can inhibit the growth of various bacterial strains. The presence of both the benzofuran and triazole rings contributes to this activity by interacting with microbial enzymes and disrupting cellular processes.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that triazole-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiol compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies highlight the efficacy of this compound:
- Hepatocellular Carcinoma : A study involving Hep-G2 cells demonstrated significant cytotoxicity at varying concentrations, suggesting potential for development as a chemotherapeutic agent .
- Microbial Inhibition : In vitro tests showed that derivatives could effectively inhibit growth in Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents .
Q & A
Q. How can computational QSAR models guide the design of derivatives with improved ADMET properties?
- Methodological Answer : Build 3D-QSAR models using CoMFA/CoMSIA in SYBYL-X. Train the model with a dataset of 50 analogs, incorporating descriptors like logP, polar surface area, and H-bond donors. Validate predictability with leave-one-out cross-validation (q > 0.6). Optimize lead compounds for reduced hepatotoxicity using Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
